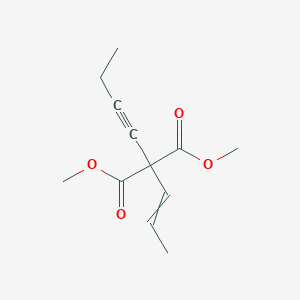
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a unique structure that includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with appropriate alkynes and alkenes. One common method involves the Knoevenagel condensation of dimethyl malonate with α,β-acetylenic aldehydes, followed by nucleophilic addition of cyclic amines . The reaction conditions often require a base such as n-BuLi and an electrophile like DMF in anhydrous THF at low temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: H₂ with Pd/C, LiAlH₄
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkanes.
Scientific Research Applications
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate exerts its effects involves its ability to participate in various chemical reactions due to its reactive alkyne and alkene groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar structure but lacks the prop-1-en-1-yl group.
Prop-1-en-2-yl acetate: Contains an alkene group but differs in overall structure and reactivity.
Uniqueness
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
109468-67-9 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
dimethyl 2-but-1-ynyl-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H16O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h6,8H,5H2,1-4H3 |
InChI Key |
HHVJXTPARRSIKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C=CC)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















